molecular formula C11H12BrNO3 B8293839 4-Bromo-5-nitro-2-cyclopentylphenol

4-Bromo-5-nitro-2-cyclopentylphenol

Cat. No.: B8293839
M. Wt: 286.12 g/mol
InChI Key: JILUBOAKOFLBNJ-UHFFFAOYSA-N
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Description

4-Bromo-5-nitro-2-cyclopentylphenol (CAS: 1233531-04-8) is a halogenated nitrophenol derivative with a cyclopentyl substituent. Its molecular formula is C₁₁H₁₂BrNO₃, and its structure features a phenolic ring substituted with:

  • A bromo group at the 4-position,
  • A nitro group at the 5-position,
  • A cyclopentyl group at the 2-position.

The SMILES notation (BrC1C(=CC(=C(C=1)C1CCCC1)O)[N+](=O)[O-]) and InChIKey (JILUBOAKOFLBNJ-UHFFFAOYSA-N) confirm the spatial arrangement of these groups, which collectively influence its physicochemical properties . The compound’s structure suggests high lipophilicity due to the cyclopentyl and bromo substituents, while the nitro group introduces electron-withdrawing effects that may impact reactivity and stability.

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

4-bromo-2-cyclopentyl-5-nitrophenol

InChI

InChI=1S/C11H12BrNO3/c12-9-5-8(7-3-1-2-4-7)11(14)6-10(9)13(15)16/h5-7,14H,1-4H2

InChI Key

JILUBOAKOFLBNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=C(C=C2O)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent effects and general chemical principles:

Table 1: Substituent-Driven Comparison with Analogous Compounds

Compound Name Substituents Key Properties/Effects
4-Bromo-5-nitro-2-cyclopentylphenol 4-Br, 5-NO₂, 2-cyclopentyl High lipophilicity (cyclopentyl), moderate polarity (NO₂), potential steric hindrance
4-Bromo-2-nitrophenol 4-Br, 2-NO₂ Lower lipophilicity (no alkyl group), increased acidity due to nitro proximity to -OH
5-Nitro-2-cyclopentylphenol 5-NO₂, 2-cyclopentyl Reduced halogen-induced steric effects; higher solubility in polar solvents
2-Cyclopentylphenol 2-cyclopentyl Minimal electron-withdrawing effects; higher basicity compared to nitro derivatives

Key Observations :

Lipophilicity: The cyclopentyl group in this compound enhances hydrophobicity compared to non-alkylated analogs like 4-bromo-2-nitrophenol. This could influence membrane permeability in biological systems.

Acidity: The nitro group at the 5-position likely reduces phenolic -OH acidity compared to 4-bromo-2-nitrophenol, where the nitro group is ortho to the hydroxyl, maximizing electron withdrawal.

Stability: Bromine’s electron-withdrawing nature and the nitro group’s resonance effects may destabilize the compound under basic or reducing conditions, a trend observed in other bromonitrophenols .

Research Findings and Limitations

Existing data on this compound are primarily structural (as provided in ). Comparative studies with its analogs are scarce, but theoretical insights can be drawn:

  • Synthetic Challenges : The combination of bromo, nitro, and cyclopentyl groups complicates synthesis, requiring controlled conditions to avoid side reactions (e.g., denitration or debromination).
  • Biological Activity: Nitrophenols often exhibit antimicrobial properties; the cyclopentyl group in this compound may enhance cell membrane penetration, as seen in alkylated phenolic antifungals.

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